8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazole derivatives. This compound is characterized by its intricate structure that incorporates multiple methyl groups and a methoxypropyl side chain. Its molecular formula is , with a molecular weight of approximately 380.4 g/mol. The compound has gained attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is classified as an imidazole derivative, which are compounds containing a five-membered ring structure with two nitrogen atoms. It is often synthesized in research laboratories and may be available through chemical suppliers for experimental use. The compound's unique structural features make it a subject of interest for studies involving enzyme inhibition and receptor modulation.
The synthesis of 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route usually begins with the formation of the imidazole ring, followed by the introduction of methyl groups and the methoxypropyl side chain.
Common reagents used in these reactions include:
Advanced techniques like continuous flow synthesis and high-throughput screening may be employed to optimize yields and purity during industrial production.
The molecular structure of 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented using various structural formulas:
Property | Data |
---|---|
Molecular Formula | C20H24N6O2 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
InChI Key | DINIFGKQBAYTQQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C |
The structural analysis reveals that the compound contains multiple functional groups that contribute to its reactivity and biological activity.
8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological properties or to synthesize derivatives for further study.
The mechanism of action for 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within biological systems. It is believed that this compound can bind to enzymes or receptors modulating their activity:
The physical properties of 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Chemical properties include:
8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology and highlights the ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: